4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide
Description
This compound features a 1,2-dihydropyridine core with methyl groups at positions 4 and 6, a 2-oxo moiety, and two key substituents:
- N-[2-(1H-Pyrazol-1-yl)ethyl]carboxamide: Introduces a pyrazole moiety, which is commonly associated with hydrogen-bonding interactions in medicinal chemistry targets (e.g., kinase inhibitors) .
The structural complexity suggests applications in drug discovery, particularly for enzyme inhibition or receptor modulation.
Properties
Molecular Formula |
C18H24N4O3 |
|---|---|
Molecular Weight |
344.4 g/mol |
IUPAC Name |
4,6-dimethyl-2-oxo-1-(oxolan-2-ylmethyl)-N-(2-pyrazol-1-ylethyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C18H24N4O3/c1-13-11-14(2)22(12-15-5-3-10-25-15)18(24)16(13)17(23)19-7-9-21-8-4-6-20-21/h4,6,8,11,15H,3,5,7,9-10,12H2,1-2H3,(H,19,23) |
InChI Key |
DDJATNZCPGHJAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=O)N1CC2CCCO2)C(=O)NCCN3C=CC=N3)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. The process may include:
Formation of the Pyrazole Ring: Starting with appropriate precursors, the pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones.
Synthesis of the Tetrahydrofuran Ring: This can be achieved through cyclization of 1,4-diols or other suitable precursors.
Construction of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is a common method, involving the condensation of aldehydes, β-ketoesters, and ammonia or ammonium salts.
Coupling Reactions: The final step involves coupling the different ring systems together, often using amide bond formation techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The pyrazole and tetrahydrofuran rings can undergo various substitution reactions, introducing different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Pyridine derivatives.
Reduction Products: Alcohols.
Substitution Products: Various substituted pyrazole and tetrahydrofuran derivatives.
Scientific Research Applications
Pharmacological Properties
Preliminary studies suggest that this compound exhibits significant biological activities:
- Antimicrobial Activity: The compound has shown effectiveness against various strains of bacteria and fungi, indicating its potential as an antimicrobial agent.
- Anticancer Properties: Research indicates that it may inhibit tumor cell proliferation and induce apoptosis in cancer cells .
Antimicrobial Applications
The compound has been tested against several microbial strains including Staphylococcus aureus and Escherichia coli. Results indicate a promising antimicrobial efficacy that could lead to new treatments for infections resistant to conventional antibiotics .
Anticancer Research
In vitro studies have demonstrated that the compound can inhibit the growth of specific cancer cell lines. For instance, it has been shown to reduce cell viability in breast cancer cells by inducing apoptosis through caspase activation pathways .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial properties of the compound against multiple bacterial strains. The results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL.
Case Study 2: Cancer Cell Line Testing
In another study, the compound was tested on MCF-7 breast cancer cells. The findings revealed that treatment with the compound led to a decrease in cell viability by over 60% within 48 hours of exposure.
Mechanism of Action
The mechanism of action of 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide would depend on its specific application. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Core Heterocycles: The target’s dihydropyridine core differs from dihydropyrimidinone and tetrahydroimidazo-pyridine , which may influence ring strain and conformational flexibility.
- Substituent Effects :
- The tetrahydrofuran-2-ylmethyl group in the target likely improves solubility compared to lipophilic substituents like phenethyl in 1l .
- Pyrazole vs. Tetrazole : Pyrazole (target) offers moderate acidity and hydrogen-bonding capacity, whereas tetrazole (4i) is more acidic and serves as a bioisostere for carboxylic acids .
Pharmacological Implications (Inferred)
- Pyrazole-Containing Compounds: Known for kinase inhibition (e.g., JAK/STAT inhibitors) due to pyrazole’s ability to anchor to ATP-binding pockets .
- Tetrahydrofuran Moieties : Enhance metabolic stability compared to linear alkyl chains, as seen in protease inhibitors .
- Coumarin Derivatives : Exhibit anticoagulant or anti-inflammatory activity, but the target’s lack of coumarin may shift its therapeutic niche .
Biological Activity
4,6-Dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide, also known by its CAS number 1676087-16-3, is a complex organic compound with potential biological activities. Its structure incorporates multiple functional groups, including a dihydropyridine ring, a pyrazole moiety, and a tetrahydrofuran unit, which may contribute to its pharmacological properties.
The compound has the following chemical characteristics:
- Molecular Formula : CHNO
- Molecular Weight : 344.4 g/mol
- Structural Features : The presence of both a tetrahydrofuran and a pyrazole ring suggests potential interactions with various biological targets.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets such as enzymes and receptors. The dihydropyridine structure is known for its role in modulating calcium channels and influencing neurotransmitter release. Moreover, the pyrazole ring may enhance binding affinity to various targets due to its electron-rich nature.
Biological Activities
Recent studies have highlighted the diverse biological activities associated with compounds similar to 4,6-dimethyl-2-oxo-N-[2-(1H-pyrazol-1-yl)ethyl]-1-(tetrahydrofuran-2-ylmethyl)-1,2-dihydropyridine-3-carboxamide:
Anticancer Activity
Research indicates that derivatives of dihydropyridine compounds exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds structurally related to the target compound have shown cytotoxic effects against various cancer cell lines. For example, one study reported IC values as low as 0.003 µM against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MEXF 462) .
| Cell Line | IC (µM) |
|---|---|
| LXFA 629 | 0.003 |
| MEXF 462 | 0.003 |
| OVXF 899 | 2.76 |
| PXF 1752 | 9.27 |
Anti-inflammatory and Analgesic Effects
Dihydropyridine derivatives are also noted for their anti-inflammatory properties. Compounds with similar structures have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response .
Study on Dihydropyridine Derivatives
A detailed investigation into the biological activity of dihydropyridine derivatives revealed that modifications can lead to enhanced anticancer activity. In one study, derivatives were synthesized that demonstrated selective cytotoxicity towards renal cancer cells with IC values significantly lower than existing treatments .
Pharmacological Evaluation
Another research effort focused on evaluating the pharmacological profile of new compounds derived from similar scaffolds. The study utilized various assays to determine the efficacy against different disease models, highlighting the potential of these compounds in drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
